molecular formula C14H10F3N3OS B2400715 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893984-29-7

2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2400715
CAS No.: 893984-29-7
M. Wt: 325.31
InChI Key: NQSFQMFQKNQTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide ( 893984-29-7) is a chemical compound with the molecular formula C 14 H 10 F 3 N 3 OS and a molecular weight of 325.31 g/mol . It features an imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This scaffold is found in various therapeutic agents and is the subject of ongoing pre-clinical and clinical investigations for a range of conditions . While specific biological data for this compound is limited in the public domain, research into structurally related 6-phenylimidazo[2,1-b]thiazole derivatives has revealed significant potential. Notably, such compounds have been identified as a new class of potent FLT3 inhibitors . Fms-like tyrosine kinase 3 (FLT3) is a critical target in oncology, particularly for treating Acute Myeloid Leukemia (AML) . One derivative demonstrated remarkable potency in both cellular (MV4-11, IC 50 : 0.002 μM) and enzymatic (FLT3, IC 50 : 0.022 μM) assays, highlighting the promise of this chemotype for targeted cancer therapy research . The presence of the trifluoroacetamide group, a common motif in drug discovery, may influence the compound's physicochemical properties and receptor binding . This product is intended for research applications, such as use as a building block in organic synthesis, a standard for analytical studies, or a candidate for in-house biological screening in oncology and other therapeutic areas. Please be advised: This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-8-7-22-13-19-11(6-20(8)13)9-2-4-10(5-3-9)18-12(21)14(15,16)17/h2-7H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFQMFQKNQTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Coupling with the Phenyl Ring: The final step involves coupling the imidazo[2,1-b]thiazole core with a phenyl ring substituted with the trifluoroacetamide group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[2,1-b]thiazole ring or the trifluoroacetamide group.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit notable antimicrobial properties. The compound has been tested against various strains of bacteria and fungi:

  • Testing Methods : Disc diffusion and agar diffusion methods were employed to evaluate antimicrobial efficacy.
  • Results : Compounds similar to 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide demonstrated significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as certain fungal strains like Candida albicans .
CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
Tetracycline32 mm inhibition zone29 mm inhibition zone-
2a13 mm15 mm11 mm
3a22 mm20 mm13 mm

Drug Development

The compound's structure suggests potential as a lead compound in drug discovery:

  • Mechanism of Action : The imidazo[2,1-b]thiazole scaffold is known to target specific biological pathways, making it a candidate for developing therapeutics against resistant pathogens .
  • In Vivo Studies : Preliminary in vivo studies have shown promise in treating infections caused by drug-resistant strains of bacteria .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the imidazo[2,1-b]thiazole ring.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Acylation to form the final acetamide derivative.

Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular proteins. The imidazo[2,1-b]thiazole core may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Biological Activity Key References
2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide Imidazo[2,1-b]thiazole - 3-Methyl group on imidazo[2,1-b]thiazole
- Trifluoroacetamide at para-phenyl
Not explicitly stated (structural analogs suggest anticancer/anti-inflammatory potential)
T0901317 (CID: 447912) Benzenesulfonamide - Hexafluoro-2-hydroxypropane
- Trifluoroethyl group
LXR agonist, RORα/γ inverse agonist
2-((6-Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide derivatives Imidazo[2,1-b][1,3,4]thiadiazole - Thioether linkage
- 4-Fluorophenylacetamide
Antibacterial, antifungal, anti-inflammatory
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives Benzothiazole - Trifluoromethyl group at position 6
- Varied arylacetamide substituents
Anticancer (implied by structural analogs)
N-[3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Dihydroimidazo[2,1-b][1,3]thiazole - Methanesulfonamide
- Saturated thiazole ring
Not explicitly stated

Structural and Functional Analysis

  • Trifluoroacetamide vs.
  • Imidazo[2,1-b]thiazole vs. Benzothiazole : The imidazo[2,1-b]thiazole core offers a fused bicyclic system with nitrogen and sulfur atoms, which may improve binding to kinases or receptors compared to benzothiazole derivatives () .

Biological Activity

The compound 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (often abbreviated as TFMIA) is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with TFMIA, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

TFMIA is characterized by the presence of a trifluoromethyl group and an imidazo[2,1-b]thiazole moiety. The structural formula can be represented as follows:

C15H13F3N2S\text{C}_15\text{H}_{13}\text{F}_3\text{N}_2\text{S}

This unique structure contributes to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Recent studies have highlighted the potential of TFMIA as an anticancer agent. The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that TFMIA exhibits half-maximal inhibitory concentrations (IC50) in the low micromolar range against pancreatic ductal adenocarcinoma cells (e.g., SUIT-2, Capan-1, Panc-1) .

Table 1: Antiproliferative Activity of TFMIA

Cell LineIC50 (µM)
SUIT-25.11
Capan-17.20
Panc-110.8

These results indicate that TFMIA may effectively inhibit cell growth and proliferation in resistant cancer types.

The mechanism by which TFMIA exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Migration : TFMIA significantly reduces the migration rates of cancer cells in scratch wound-healing assays, suggesting its potential to prevent metastasis .
  • Induction of Apoptosis : Studies indicate that TFMIA can trigger apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, TFMIA may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit nitric oxide production in macrophages and reduce inflammation markers such as COX-2 . This dual action could enhance its therapeutic profile in treating cancer-related inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of TFMIA in vivo:

  • Pancreatic Cancer Model : In a murine model of pancreatic cancer, TFMIA administration resulted in reduced tumor size and improved survival rates compared to controls.
    • Findings : Tumor volume decreased by approximately 40% after treatment with TFMIA over four weeks.
  • Combination Therapy : When used in combination with standard chemotherapeutics like gemcitabine, TFMIA enhanced the overall therapeutic effect, leading to synergistic outcomes in tumor reduction .

Q & A

Basic: What are the optimized synthetic routes for 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions : Use of palladium or copper catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the phenylacetamide moiety .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Final trifluoroacetylation : Reaction with trifluoroacetic anhydride in the presence of triethylamine to introduce the 2,2,2-trifluoroacetamide group .
    Optimization Tips : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[2,1-b]thiazole and trifluoroacetamide groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~380–400 g/mol range) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; SHELX programs (e.g., SHELXL) are standard for structure refinement .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional group substitution : Systematically replace the 3-methyl group on the imidazo[2,1-b]thiazole with halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on bioactivity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or acetylcholinesterase .
  • Biological assays : Compare IC₅₀ values in anti-proliferative assays (e.g., MTT on HeLa cells) against analogs with modified phenyl rings .

Advanced: How can researchers address low solubility in pharmacokinetic studies?

Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility during in vivo administration .
  • Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts .
  • Nanoformulations : Encapsulate in liposomes (70–100 nm diameter) for improved bioavailability .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control variables : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Orthogonal methods : Cross-validate anti-cancer activity via both ATP-based viability assays and caspase-3/7 activation assays .

Advanced: What challenges arise in crystallographic analysis, and how to mitigate them?

Answer:

  • Crystal growth : Slow evaporation from DCM/MeOH (1:1) at 4°C improves crystal quality .
  • Disorder modeling : Use SHELXL’s PART instruction to model disordered trifluoromethyl groups .
  • Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) enhances resolution for small-molecule crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.